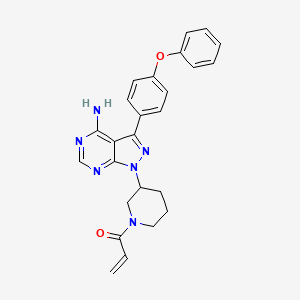

Ibrutinib Racemate

Descripción

Propiedades

Número CAS |

936563-87-0; 936563-96-1; 936563-96-1 |

|---|---|

Fórmula molecular |

C25H24N6O2 |

Peso molecular |

440.507 |

Nombre IUPAC |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28) |

Clave InChI |

XYFPWWZEPKGCCK-UHFFFAOYSA-N |

SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ibrutinib Racemate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib, an orally administered Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies.[1][2] Marketed as the (R)-enantiomer, ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3][4] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] While the approved drug is the enantiomerically pure (R)-ibrutinib, the synthesis of ibrutinib can produce a racemic mixture. This guide provides a comprehensive overview of the mechanism of action of ibrutinib, with a focus on the core principles that would apply to a racemic mixture, alongside detailed experimental protocols and a discussion of the stereochemistry involved.

Introduction to Ibrutinib and Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase and a crucial component of the BCR signaling cascade. Upon BCR activation by antigen binding, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. In many B-cell malignancies, the BCR pathway is constitutively active, making BTK a prime therapeutic target.

Ibrutinib is a potent and selective inhibitor of BTK. Its mechanism involves the irreversible covalent modification of Cys481 within the ATP-binding pocket of BTK. This covalent bond is formed via a Michael addition reaction between the acrylamide moiety of ibrutinib and the sulfhydryl group of the cysteine residue.

The Ibrutinib Racemate: Synthesis and Stereochemistry

Ibrutinib is a chiral molecule, with the approved and active form being the (R)-enantiomer. Synthetic routes to ibrutinib can involve the creation of a racemic mixture of (R)- and (S)-enantiomers, which then requires chiral separation to isolate the desired (R)-ibrutinib. Methods such as electrokinetic chromatography using cyclodextrins as chiral selectors have been developed for the enantioseparation of ibrutinib.

While extensive data exists for the (R)-enantiomer, there is a notable lack of publicly available information on the specific biological activity of the (S)-enantiomer or the racemate. The (S)-enantiomer is generally considered an impurity in the final drug product. Therefore, the following sections on the mechanism of action are based on the well-characterized (R)-enantiomer, which constitutes the active component of any potential racemic mixture.

Mechanism of Action of Ibrutinib

Covalent Inhibition of BTK

The primary mechanism of action of ibrutinib is the irreversible inhibition of BTK. The acrylamide group of ibrutinib acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys481 residue in the BTK active site. This covalent modification permanently blocks the ATP-binding site, thereby preventing BTK from carrying out its kinase function.

dot

Caption: Covalent Inhibition of BTK by Ibrutinib.

Disruption of the B-Cell Receptor (BCR) Signaling Pathway

By inhibiting BTK, ibrutinib effectively blocks the entire downstream signaling cascade initiated by the BCR. This leads to the inhibition of several key cellular processes in B-cells:

-

Inhibition of Proliferation and Survival: Ibrutinib's blockade of BTK prevents the activation of pro-survival signaling pathways, leading to apoptosis of malignant B-cells.

-

Inhibition of Adhesion and Trafficking: BTK signaling is involved in the expression of chemokine receptors and adhesion molecules that are essential for B-cell homing and retention in lymphoid tissues. Ibrutinib disrupts these processes, causing a redistribution of malignant B-cells from the protective tissue microenvironment into the peripheral blood, where they are more susceptible to apoptosis.

dot

Caption: Ibrutinib's Disruption of BCR Signaling.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of ibrutinib ((R)-enantiomer) against BTK and other kinases.

Table 1: Ibrutinib Potency against BTK and Downstream Signaling

| Parameter | IC50 Value (nM) | Assay Type |

| BTK (enzymatic) | 0.5 | Biochemical |

| BTK autophosphorylation | 11 | Cellular |

| PLCγ phosphorylation | 29 | Cellular |

| ERK phosphorylation | 13 | Cellular |

| B-cell proliferation | 8 | Cellular |

Table 2: Ibrutinib Off-Target Kinase Inhibition

| Kinase | IC50 Value (nM) |

| BTK | 0.5 |

| BLK | >1 |

| BMX | >1 |

| CSK | Potent Inhibition (implicated in atrial fibrillation) |

| EGFR | 5.3x less potent than BTK |

| ErbB4 | 0.25-3.4 |

| FGR | Potent Inhibition |

| ITK | 3.3x less potent than BTK |

| JAK3 | 21x less potent than BTK |

| TEC | Potent Inhibition |

Experimental Protocols

BTK Kinase Inhibition Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.

-

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer binds to the kinase's active site. Proximity of the donor (Eu) and acceptor (Alexa Fluor® 647) results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.

-

Materials:

-

Recombinant BTK enzyme

-

LanthaScreen™ Eu-anti-GST antibody (or other appropriate tag)

-

LanthaScreen™ Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound or enantiomers)

-

384-well plate

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of a pre-mixed solution of BTK enzyme and Eu-labeled antibody.

-

Add 5 µL of the kinase tracer.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

dot

Caption: LanthaScreen™ Assay Workflow.

This luminescence-based assay measures the amount of ADP produced in a kinase reaction.

-

Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced.

-

Materials:

-

BTK Kinase Enzyme System (recombinant BTK, substrate, reaction buffer)

-

ADP-Glo™ Kinase Assay kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

-

Test compound

-

384-well plate

-

Luminometer

-

-

Procedure:

-

In a 384-well plate, add 1 µL of test compound dilution.

-

Add 2 µL of BTK enzyme.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read luminescence on a plate reader.

-

Plot luminescence against inhibitor concentration to determine the IC50 value.

-

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK autophosphorylation in a cellular context.

-

Principle: B-cells are treated with the inhibitor, followed by stimulation to induce BTK phosphorylation. Cell lysates are then analyzed by western blot using antibodies specific for phosphorylated BTK (p-BTK) and total BTK.

-

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium and reagents

-

Test compound

-

Stimulating agent (e.g., anti-IgM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Culture B-cells and treat with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with anti-IgM for 10-15 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary anti-p-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal.

-

Strip the membrane and re-probe with anti-total BTK antibody as a loading control.

-

Quantify the band intensities and normalize the p-BTK signal to the total BTK signal.

-

dot

Caption: Western Blot Workflow for p-BTK.

Conclusion

Ibrutinib is a highly effective, first-in-class BTK inhibitor that functions through irreversible covalent modification of Cys481 in the BTK active site. This leads to the disruption of the BCR signaling pathway, which is fundamental to the pathobiology of several B-cell malignancies. While the marketed drug is the (R)-enantiomer, understanding the properties of the racemate is important from a drug development and manufacturing perspective. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro and cellular characterization of ibrutinib and other BTK inhibitors. Further research into the specific activity and off-target profile of the (S)-enantiomer would provide a more complete understanding of the this compound.

References

- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

Pharmacological Profile of Ibrutinib Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] The commercially available drug, Imbruvica®, is the enantiomerically pure (R)-ibrutinib.[2] However, the synthesis of ibrutinib often proceeds through a racemic mixture, necessitating a thorough understanding of the pharmacological profile of both the racemate and the individual enantiomers. This technical guide provides an in-depth overview of the pharmacological properties of ibrutinib racemate, with a focus on its synthesis, stereochemistry, mechanism of action, and the comparative pharmacology of its constituent enantiomers where data is available.

While extensive pharmacological data exists for the clinically approved (R)-enantiomer, there is a notable lack of publicly available information on the specific activity of the (S)-enantiomer. Therefore, this guide will present the well-established profile of (R)-ibrutinib as the active component of the racemate and discuss the potential implications of the (S)-enantiomer's presence.

Stereochemistry and Synthesis

Ibrutinib possesses a single chiral center at the 3-position of the piperidine ring, leading to two enantiomers: (R)-ibrutinib and (S)-ibrutinib. The synthesis of ibrutinib can be achieved through various routes, some of which may initially produce a racemic mixture of these enantiomers.

A common synthetic approach involves the coupling of a chiral piperidine intermediate with the pyrazolopyrimidine core. To obtain the enantiomerically pure (R)-ibrutinib, a chiral synthesis or a resolution of the racemic mixture is required. Chiral resolution can be effectively achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Logical Relationship of this compound and its Enantiomers

Caption: Logical workflow from synthesis to enantiomeric separation.

Pharmacological Profile

The pharmacological activity of this compound is a composite of the activities of its (R)- and (S)-enantiomers. The vast majority of published research has focused on (R)-ibrutinib, which is the potent inhibitor of BTK.

Mechanism of Action

(R)-Ibrutinib acts as an irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme.[3] This covalent binding leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways crucial for B-cell proliferation, survival, and trafficking.[1][4]

B-Cell Receptor (BCR) Signaling Pathway Inhibition

Caption: (R)-Ibrutinib's inhibition of the BCR signaling pathway.

In Vitro Potency

Table 1: In Vitro Potency of (R)-Ibrutinib Against BTK

| Compound | Target | Assay Type | IC50 (nM) |

| (R)-Ibrutinib | BTK | Enzymatic | 0.5 |

| (R)-Ibrutinib | BTK | Cell-based (anti-IgG stimulated) | 11 |

Data compiled from publicly available literature.

Kinase Selectivity and Off-Target Profile

(R)-Ibrutinib, while potent against BTK, also inhibits other kinases, particularly those with a cysteine residue in a homologous position to Cys-481 in BTK. This off-target activity is believed to contribute to some of the observed side effects of the drug. The kinase selectivity profile of the (S)-enantiomer and the racemate has not been extensively published.

Table 2: Off-Target Kinase Inhibition of (R)-Ibrutinib

| Kinase Family | Representative Kinases Inhibited | Potential Clinical Implication |

| TEC Family | TEC, ITK | Effects on T-cell function |

| EGFR Family | EGFR | Skin toxicities |

| SRC Family | SRC, LYN, FYN | Platelet dysfunction |

This table provides a summary of known off-target effects and is not exhaustive.

Pharmacokinetics

The pharmacokinetic profile of (R)-ibrutinib has been extensively studied in clinical trials. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 1-2 hours. It is highly protein-bound and is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The terminal half-life is approximately 4-6 hours. There is no available pharmacokinetic data for the (S)-enantiomer or for the administration of the racemate in humans.

Table 3: Pharmacokinetic Parameters of (R)-Ibrutinib

| Parameter | Value |

| Tmax (median) | 1-2 hours |

| Plasma Protein Binding | 97.3% |

| Metabolism | Primarily CYP3A4 |

| Elimination Half-life | 4-6 hours |

| Major Route of Excretion | Feces |

Data from clinical studies of (R)-ibrutinib.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the pharmacological profiling of this compound.

General Experimental Workflow for this compound Evaluation

Caption: A conceptual workflow for evaluating this compound.

Chiral HPLC Separation of Ibrutinib Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of ibrutinib from a racemic mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio is optimized for baseline separation.

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve the this compound in a suitable solvent (e.g., mobile phase) to a known concentration.

-

Inject a defined volume of the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

BTK Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity (IC50) of a compound against the BTK enzyme.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.

Materials:

-

Recombinant human BTK enzyme.

-

Kinase substrate (e.g., a generic tyrosine kinase substrate).

-

ATP.

-

Kinase assay buffer.

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

Test compounds (this compound, (R)- and (S)-enantiomers) at various concentrations.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the BTK enzyme, the substrate, and the kinase assay buffer to each well.

-

Add the test compounds or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based B-Cell Proliferation Assay

Objective: To assess the effect of ibrutinib on the proliferation of B-cell lymphoma cell lines.

Principle: The assay measures the extent of cell proliferation in the presence of the test compound. This can be quantified using various methods, such as measuring the incorporation of a labeled nucleotide (e.g., BrdU) or by using a metabolic indicator dye (e.g., resazurin).

Materials:

-

B-cell lymphoma cell line (e.g., TMD8, Ramos).

-

Cell culture medium and supplements.

-

Test compounds (this compound, (R)- and (S)-enantiomers) at various concentrations.

-

Proliferation assay reagent (e.g., CellTiter-Blue®).

Procedure:

-

Seed the B-cell lymphoma cells in a multi-well plate at a predetermined density.

-

Add serial dilutions of the test compounds or vehicle control to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the proliferation assay reagent to each well and incubate for a further period as recommended by the manufacturer.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Conclusion

The pharmacological profile of this compound is primarily defined by the potent and well-characterized activity of its (R)-enantiomer, a covalent inhibitor of BTK. While the racemate can be synthesized, the final active pharmaceutical ingredient is the enantiomerically pure (R)-form due to its specific and high-affinity interaction with the target enzyme. The (S)-enantiomer is largely considered an impurity, and there is a significant gap in the public domain regarding its specific pharmacological activity, including its BTK inhibition and off-target kinase profile.

For researchers and drug development professionals working with ibrutinib, it is crucial to consider the stereochemistry of the molecule. The presence of the (S)-enantiomer in a racemic mixture would likely result in a lower overall potency compared to the pure (R)-enantiomer, assuming the (S)-form is inactive or significantly less active. Furthermore, the potential for the (S)-enantiomer to have a different off-target profile, while not documented, cannot be entirely dismissed and warrants consideration in preclinical safety and toxicology assessments. Future research dedicated to the full pharmacological characterization of (S)-ibrutinib would be valuable for a more complete understanding of the racemate's properties.

References

In Vitro Activity of Ibrutinib: A Technical Guide to the (R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies. Marketed as Imbruvica®, the active pharmaceutical ingredient is the single (R)-enantiomer of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one, not a racemic mixture. This distinction is critical for understanding its pharmacological profile. This technical guide provides an in-depth overview of the in vitro activity of ibrutinib, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. While the focus is on the clinically relevant (R)-enantiomer, it is important to note that comparative in vitro activity data for the (S)-enantiomer is not extensively available in publicly accessible literature, underscoring the stereospecificity of its therapeutic action.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. The BCR pathway is a key driver of B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active, promoting tumor cell growth and survival.

Ibrutinib's mechanism of action involves the formation of a covalent bond between its acryloyl group and a cysteine residue (Cys-481) in the active site of BTK.[1][2] This irreversible binding permanently inactivates the enzyme, thereby blocking downstream signaling cascades.[3] The inhibition of BTK leads to the suppression of pathways such as those involving phospholipase Cγ2 (PLCγ2), which in turn affects intracellular calcium mobilization and the activation of transcription factors like NF-κB, ultimately hindering malignant B-cell survival and proliferation.[3][4]

dot

Caption: Ibrutinib covalently inhibits BTK, blocking downstream BCR signaling.

Quantitative In Vitro Activity Data

The in vitro activity of ibrutinib has been extensively characterized in both biochemical and cellular assays. The data presented below pertains to the (R)-enantiomer.

Table 1: Biochemical Activity of Ibrutinib

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Bruton's Tyrosine Kinase (BTK) | Enzyme Assay | 0.46 | |

| BTK | Cell-based Assay (BCR signaling) | 11 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Ibrutinib in Various Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ (µM) | Reference |

| JVM-2 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (24h) | 14.8 | |

| JVM-2 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (48h) | 5.4 | |

| MEC-1 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (24h) | 19 | |

| MEC-1 | B-cell Chronic Lymphocytic Leukemia | Cytotoxicity | Cell Viability (48h) | 14.8 | |

| BJAB | B-cell Lymphoma | Proliferation | Cell Growth | ~1-10 | |

| A549 | Non-Small Cell Lung Cancer | Proliferation | Cell Viability (48h) | >10 | |

| H460 | Non-Small Cell Lung Cancer | Proliferation | Cell Viability (48h) | >10 | |

| MeWo | Melanoma | Cytotoxicity | Cell Viability | 20.47 | |

| WM164 | Melanoma | Cytotoxicity | Cell Viability | 28.14 | |

| SK-MEL-28 | Melanoma | Cytotoxicity | Cell Viability | 32.98 |

Detailed Experimental Protocols

Biochemical BTK Kinase Inhibition Assay

This protocol outlines a common method to determine the IC₅₀ of ibrutinib against recombinant BTK enzyme.

dot

Caption: Workflow for determining the biochemical potency of ibrutinib.

Materials:

-

Recombinant human BTK enzyme

-

Kinase assay buffer

-

Peptide substrate for BTK

-

Adenosine triphosphate (ATP)

-

Ibrutinib (and other test compounds)

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

Microplate reader (luminescence)

Procedure:

-

Compound Preparation: Prepare serial dilutions of ibrutinib in 100% DMSO.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only.

-

Kinase Reaction:

-

Add a solution containing the BTK enzyme and the peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature as per the manufacturer's instructions.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the ibrutinib concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cellular Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of ibrutinib on cancer cell lines.

References

A Comprehensive Technical Guide to the Solubility of Ibrutinib Racemate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ibrutinib, with a focus on its racemic form. Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1] Understanding its solubility is critical for formulation development, bioavailability, and in vitro assay design. While the marketed drug, Imbruvica®, is the (R)-enantiomer, research and development often involve the racemic mixture.[1][2][3] This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway affected by ibrutinib.

Core Concept: Ibrutinib and Its Racemate

Ibrutinib is a chiral molecule, with the approved pharmaceutical product being the (R)-enantiomer, chemically named 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1- piperidinyl]-2-propen-1-one.[3] The ibrutinib racemate is a 1:1 mixture of the (R)- and (S)-enantiomers. While the pharmacological activity is primarily attributed to the (R)-enantiomer, solubility and other physicochemical properties can differ between the racemate and the pure enantiomer. This guide will specify the form of ibrutinib whenever the source provides this information.

Quantitative Solubility Data

The solubility of ibrutinib is highly dependent on the solvent, pH, and the specific solid-state form of the compound (e.g., crystalline form, amorphous, salt). The following tables summarize the available quantitative solubility data for ibrutinib and its racemate in various solvents.

Aqueous Solubility

Ibrutinib is characterized as being practically insoluble in water. Its aqueous solubility is strongly pH-dependent due to the presence of a basic nitrogen atom with a pKa between 3.7 and 4.0.

| Solvent System | Form | Temperature | Solubility | Citation |

| pH 1.0 | Ibrutinib | Not Specified | ~1.6 mg/mL | |

| 0.1M HCl (pH 1.2) | Ibrutinib (Form A) | Not Specified | 2.07 mg/mL | |

| 0.1M HCl (pH 1.2) | Ibrutinib Hydrochloride | Not Specified | 7.37 mg/mL | |

| 10 mM Ammonium Acetate (pH 4.5) | Ibrutinib | Not Specified | 0.003 mg/mL | |

| pH 4.5 | Ibrutinib Hydrochloride | 37°C | 0.02 mg/mL (1 hr), 0.46 mg/mL (24 hr) | |

| 0.05 M Potassium Phosphate Buffer with 3.0% w/v Tween 20 (pH 6.8) | Ibrutinib | 37°C | Dissolution Medium | |

| 0.05 M Potassium Phosphate Buffer with 6.0% w/v Tween 20 (pH 6.8) | Ibrutinib | 37°C | Dissolution Medium | |

| pH 6.8 | Ibrutinib Hydrochloride | 37°C | 0.05 mg/mL (1 hr), 0.41 mg/mL (24 hr) | |

| 1:3 DMSO:PBS (pH 7.2) | Ibrutinib | Not Specified | ~0.25 mg/mL | |

| pH 8.0 | Ibrutinib (Form A) | Not Specified | ~0.013 mg/mL |

Organic Solvent Solubility

Ibrutinib exhibits significantly higher solubility in various organic solvents compared to aqueous solutions.

| Solvent | Form | Temperature | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Ibrutinib | Not Specified | Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Ibrutinib | Not Specified | ~30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | 25 mg/mL (requires sonication) | |

| Dimethyl Sulfoxide (DMSO) | Ibrutinib | Not Specified | 44.05 mg/mL (100 mM) | |

| Methanol | Ibrutinib | Not Specified | Soluble | |

| Dimethyl Formamide (DMF) | Ibrutinib | Not Specified | ~30 mg/mL | |

| Ethanol | Ibrutinib | Not Specified | ~0.25 mg/mL |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound from a concentrated stock solution (typically in DMSO) that is rapidly diluted into an aqueous buffer. The resulting precipitation is measured, providing a non-equilibrium assessment of solubility.

Workflow for a Typical Kinetic Solubility Assay:

Thermodynamic (Equilibrium) Solubility Assay

This method determines the "true" solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. It is a lower-throughput but more accurate method, often employing the shake-flask technique.

Detailed Protocol for Shake-Flask Thermodynamic Solubility:

-

Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., phosphate buffer at a specific pH) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of ibrutinib in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Ibrutinib's Mechanism of Action: The BTK Signaling Pathway

Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and differentiation of B-cells. The diagram below illustrates the key components of the BTK signaling cascade and the point of inhibition by ibrutinib.

Conclusion

The solubility of this compound, much like its enantiomerically pure counterpart, is a critical parameter that dictates its behavior in both research and clinical settings. Its low aqueous solubility and pH-dependent profile necessitate careful consideration during formulation development to ensure adequate bioavailability. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this important therapeutic agent. A thorough understanding of its solubility characteristics is paramount for the successful design of in vitro studies and the development of effective oral dosage forms.

References

An In-depth Technical Guide to the Chemical Properties of Ibrutinib Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ibrutinib racemate. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is clinically approved as the (R)-enantiomer for the treatment of various B-cell malignancies.[1][2][3] Understanding the properties of the racemic mixture is crucial for synthesis, analytical method development, and quality control during drug manufacturing.

Chemical and Physical Properties

Ibrutinib is a small molecule with a molecular weight of 440.50 g/mol .[1] The racemate consists of a 1:1 mixture of the (R)- and (S)-enantiomers. While most of the published data pertains to the clinically used (R)-enantiomer, key data for the racemate and the individual enantiomers are summarized below.

Identification

| Identifier | This compound | (R)-Ibrutinib | (S)-Ibrutinib |

| IUPAC Name | 1-((RS)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | 1-((3S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |

| CAS Number | 936563-87-0[1] | 936563-96-1 | Not readily available |

| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₅H₂₄N₆O₂ | C₂₅H₂₄N₆O₂ |

| Molecular Weight | 440.50 g/mol | 440.50 g/mol | 440.50 g/mol |

Physicochemical Data

The physicochemical properties of ibrutinib are critical for its formulation and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

| Property | Value | Notes |

| Melting Point | 156 °C (onset, DSC) | Data for (R)-Ibrutinib Form A. A melting point specifically for the racemate is not reported but is expected to differ. |

| Solubility (Racemate) | DMSO: ≥25 mg/mL (56.75 mM) | Solubility data provided by commercial suppliers. |

| In vivo vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥2.5 mg/mL | ||

| Solubility ((R)-Ibrutinib) | Water: Practically insoluble (0.003 mg/mL at pH 4.5 and 8) | |

| DMSO: ~30 mg/mL | ||

| Ethanol: ~0.25 mg/mL | ||

| pKa | ~3.7 | |

| LogP | ~4 (partition coefficient) |

Polymorphism

Ibrutinib is known to exist in multiple polymorphic forms. The most stable anhydrous form is designated as Form A. Other forms, including solvates, have also been identified. The specific crystalline form can impact the drug's dissolution rate and bioavailability.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of ibrutinib. The following data is characteristic of the ibrutinib molecule and is not specific to a single enantiomer.

| Technique | Wavelength / Wavenumber (cm⁻¹) | Assignment |

| UV-Vis (Methanol) | λmax: ~260 nm | Electronic transitions within the aromatic system. |

| FT-IR | 3470, 3436 | N-H stretching |

| 3063 - 2885 | Aromatic and aliphatic C-H stretching | |

| 1652, 1639 | C=O stretching (amide) | |

| 1613 - 1520 | C=C and C=N stretching |

Pharmacological Activity

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK. This inhibition is highly stereoselective, with the (R)-enantiomer being the active form.

| Enantiomer | Target | IC₅₀ | Notes |

| (R)-Ibrutinib | BTK | ~0.5 nM | Potent, irreversible covalent inhibitor. |

| (S)-Ibrutinib | BTK | Not Reported | The activity of the (S)-enantiomer is not available in the public literature but is presumed to be significantly lower than the (R)-enantiomer based on the principles of stereoselective drug action. |

The racemic mixture would be expected to have approximately half the potency of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive.

Visualized Pathways and Workflows

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action.

Caption: Experimental workflow for the chiral separation of this compound by HPLC.

Caption: Logical relationship between this compound and its constituent enantiomers.

Experimental Protocols

Synthesis of Racemic Ibrutinib (Illustrative)

Multiple synthetic routes for ibrutinib have been published. A common strategy involves the construction of the pyrazolopyrimidine core followed by coupling with a piperidine derivative. A racemic synthesis would typically use a racemic piperidine starting material.

Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This core intermediate is often prepared via a multi-step synthesis starting from 4-phenoxybenzoic acid.

Step 2: Coupling with Racemic 3-hydroxypiperidine. The pyrazolopyrimidine core is coupled with a racemic, protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) often via a Mitsunobu reaction. This step introduces the chiral center as a racemic mixture.

Step 3: Deprotection. The protecting group (e.g., Boc) on the piperidine nitrogen is removed under acidic conditions.

Step 4: Acylation. The deprotected racemic amine is reacted with acryloyl chloride in the presence of a base to yield this compound. The final product is then purified, typically by column chromatography.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Separating the racemate into its individual enantiomers is critical for both analytical and preparative purposes.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (Column): A polysaccharide-based chiral column is effective. For example, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiral-pack-IC).

-

Mobile Phase: A normal-phase mobile phase is typically used. A representative mobile phase consists of a mixture of n-Hexane and ethanol (e.g., 55:45 v/v) with additives like diethylamine (0.1%) and trifluoroacetic acid (0.3%) to improve peak shape and resolution.

-

Flow Rate: Approximately 0.9 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection: UV detection at a wavelength where ibrutinib has strong absorbance, such as 260 nm.

-

Procedure:

-

Dissolve the this compound in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution profile at 260 nm. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Spectroscopic Characterization

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of ibrutinib in a suitable UV-transparent solvent, such as methanol (e.g., 1x10⁻⁵ M).

-

Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum from 200 to 400 nm against a solvent blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of ibrutinib with dry KBr powder and press it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent like methanol with a small amount of formic acid to promote ionization.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Separation of Ibrutinib Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) method for the separation of ibrutinib enantiomers. Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), is a chiral molecule, and the analysis of its enantiomeric purity is critical for pharmaceutical development and quality control.

Introduction

Ibrutinib is an important therapeutic agent used in the treatment of various B-cell malignancies.[1] It functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby inhibiting the B-cell receptor signaling pathway that is crucial for B-cell proliferation and survival.[2][3] The commercially available drug is the (R)-enantiomer.[4] The presence of the (S)-enantiomer, which may have different pharmacological and toxicological properties, is considered an impurity. Therefore, a robust and reliable analytical method for the enantioseparation of ibrutinib is essential.

Data Presentation: HPLC Methods for Ibrutinib Enantiomer Separation

Two effective HPLC methods for the chiral separation of ibrutinib enantiomers are summarized in the table below, providing a clear comparison of the experimental conditions and performance.

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)[5] | CHIRALPAK® IG |

| Column Dimensions | - | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid | Methanol:Acetonitrile:Ethylenediamine (50:50:0.3, v/v/v) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection Wavelength | 260 nm | 258 nm |

| Resolution (Rs) | > 4 | 10.4 |

| Retention Time (tR1) | - | 6.22 min |

| Retention Time (tR2) | - | 10.4 min |

Experimental Protocols

This section provides a detailed methodology for the enantioseparation of ibrutinib using the Chiral-pack-IC stationary phase (Method 1).

Materials and Reagents

-

Ibrutinib reference standard (racemic and enantiomerically pure (R)-ibrutinib)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA)

-

Trifluoroacetic acid (TFA)

-

Methanol (HPLC grade, for sample preparation)

-

Water (HPLC grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Chiral-pack-IC column

Preparation of Mobile Phase

-

Prepare a solvent mixture of n-Hexane and Ethanol in a 55:45 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 550 mL of n-Hexane with 450 mL of Ethanol.

-

To this mixture, add Diethylamine to a final concentration of 0.1% (v/v). For 1 L, add 1 mL of DEA.

-

Finally, add Trifluoroacetic acid to a final concentration of 0.3% (v/v). For 1 L, add 3 mL of TFA.

-

Mix the mobile phase thoroughly and degas before use.

Preparation of Standard and Sample Solutions

-

Standard Solution (Racemic): Accurately weigh and dissolve an appropriate amount of racemic ibrutinib in methanol to obtain a final concentration of 1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the ibrutinib sample in methanol to obtain a final concentration of 1 mg/mL.

HPLC Conditions

-

Column: Chiral-pack-IC

-

Mobile Phase: n-Hexane:Ethanol:Diethylamine:Trifluoroacetic acid (55:45:0.1:0.3, v/v/v/v)

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

System Suitability

Inject the racemic ibrutinib standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 4.

Analysis Procedure

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to verify system performance.

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time of the pure (R)-ibrutinib standard.

-

Calculate the percentage of each enantiomer in the sample.

Visualizations

Chemical Structures of Ibrutinib Enantiomers

Caption: Chemical structures of (R)- and (S)-Ibrutinib enantiomers.

Experimental Workflow for HPLC Analysis

Caption: Experimental workflow for the HPLC analysis of ibrutinib enantiomers.

Ibrutinib Mechanism of Action: BTK Signaling Pathway

Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of ibrutinib.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Chiral Chromatography of Ibrutinib Racemate

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed methodologies for the chiral separation of ibrutinib, summarizes quantitative data in a structured table, and includes diagrams for the relevant signaling pathway and experimental workflow.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, ibrutinib disrupts signaling cascades that are crucial for the proliferation and survival of malignant B-cells, making it an effective treatment for various B-cell cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2][3] Ibrutinib contains a chiral center, and the (R)-enantiomer is the active pharmaceutical ingredient. The enantiomeric purity of ibrutinib is a critical quality attribute, necessitating reliable analytical methods to separate and quantify its enantiomers. This application note details a high-performance liquid chromatography (HPLC) method for the enantioseparation of ibrutinib racemate.

Ibrutinib Signaling Pathway

Ibrutinib targets Bruton's tyrosine kinase (BTK), which is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. The binding of an antigen to the BCR initiates a signaling cascade involving the activation of various kinases, including BTK. Activated BTK then phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and thereby blocking the downstream signaling pathways essential for malignant B-cell growth.

Caption: Ibrutinib Signaling Pathway.

Experimental Protocols

Chiral HPLC Method for Ibrutinib Enantioseparation

This protocol is based on a reported method for the enantioseparation of ibrutinib.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Chiral Stationary Phase: Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)

-

Mobile Phase: n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

-

Dilute the stock solution to the desired concentration for analysis.

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample solution onto the HPLC system.

-

Record the chromatogram and determine the retention times for both enantiomers.

-

Calculate the resolution between the two enantiomeric peaks.

Data Presentation

The following table summarizes the quantitative data from a reported chiral HPLC method for ibrutinib enantioseparation.

| Parameter | Value | Reference |

| Chiral Stationary Phase | Chiral-pack-IC | |

| Mobile Phase | n-Hexane:Ethanol (55:45, v/v) with 0.1% Diethylamine and 0.3% Trifluoroacetic acid | |

| Flow Rate | 0.9 mL/min | |

| Column Temperature | 30 °C | |

| Detection Wavelength | 260 nm | |

| Resolution (Rs) | > 4 |

Experimental Workflow

The following diagram illustrates the general workflow for the chiral chromatography of this compound.

Caption: Chiral Chromatography Workflow.

References

Application Notes and Protocols for Ibrutinib Racemate Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] By targeting BTK, ibrutinib disrupts B-cell proliferation, survival, and adhesion, making it an effective therapy for various B-cell malignancies.[2][3] The approved pharmaceutical agent, Ibrutinib (marketed as Imbruvica®), is the (R)-enantiomer.[4] This document provides detailed protocols for a suite of cell-based assays to evaluate the activity of ibrutinib. While the focus of the available scientific literature is on the (R)-enantiomer, these protocols are directly applicable to the study of ibrutinib racemate and the individual (S)-enantiomer to characterize their respective biological activities.

Data Presentation: In Vitro Efficacy of Ibrutinib

The following tables summarize the 50% inhibitory concentration (IC50) values of ibrutinib in various B-cell malignancy and other cancer cell lines, as determined by cytotoxicity and proliferation assays. These values serve as a reference for designing experiments and interpreting results.

Table 1: Ibrutinib IC50 Values in B-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type |

| JeKo-1 | Mantle Cell Lymphoma | ~0.011 | Cell Viability |

| Mino | Mantle Cell Lymphoma | ~0.004 | Cell Viability |

| Granta-519 | Mantle Cell Lymphoma | >10 | Cell Viability |

| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | <0.5 | XTT Proliferation Assay |

| SMS-SB | B-cell Acute Lymphoblastic Leukemia | <0.5 | XTT Proliferation Assay |

| BJAB | B-cell Lymphoma | ~1 | Alamar Blue Assay |

| MEC-1 | Chronic Lymphocytic Leukemia | ~3 | Alamar Blue Assay |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.37 - 9.69 | Apoptosis Assay[5] |

Table 2: Ibrutinib IC50 Values in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Assay Type |

| BT474 | Breast Cancer | 9.94 | MTT Assay |

| SKBR3 | Breast Cancer | 8.89 | MTT Assay |

Signaling Pathway Diagram

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of inhibition by ibrutinib.

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

-

Cell Seeding: Seed B-cell malignancy cell lines (e.g., JeKo-1, Mino, Granta-519) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound or individual enantiomers in the appropriate cell culture medium. Treat the cells for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Workflow Diagram

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 7,000 cells per well.

-

Compound Treatment: Treat the cells with the desired concentrations of this compound or enantiomers for 48 hours at 37°C.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well and homogenize.

-

Incubation: Incubate the plate for 1-3 hours at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

BTK Phosphorylation Assay (Western Blot)

This assay determines the phosphorylation status of BTK at key activation sites (e.g., Y223) to assess the inhibitory effect of ibrutinib.

Workflow Diagram

Caption: Workflow for Western Blot analysis of BTK phosphorylation.

Detailed Protocol

-

Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) and treat with varying concentrations of ibrutinib for 1-2 hours.

-

Cell Stimulation and Lysis: Stimulate the cells with an agonist like anti-IgM antibody for 10-15 minutes to induce BTK phosphorylation. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-BTK (e.g., anti-pBTK Y223) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) reagent. Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin or GAPDH) to normalize the data.

BTK Occupancy Assay (Flow Cytometry-Based)

This assay measures the percentage of BTK molecules that are bound by an irreversible inhibitor like ibrutinib in cells.

Workflow Diagram

Caption: Workflow for a probe-based BTK occupancy assay.

Detailed Protocol

-

Cell Treatment and Lysis: Treat peripheral blood mononuclear cells (PBMCs) or other BTK-expressing cells with ibrutinib. Lyse the cells with a suitable lysis buffer.

-

Probe Labeling: Incubate the cell lysate with a biotinylated covalent BTK probe that binds to the same Cys481 residue as ibrutinib. This probe will only bind to unoccupied BTK.

-

Staining:

-

Add a streptavidin-phycoerythrin (PE) conjugate to label the biotinylated probe bound to unoccupied BTK.

-

Add a fluorescently-labeled anti-BTK antibody (e.g., FITC-conjugated) that binds to a different epitope to measure total BTK.

-

-

Flow Cytometry: Acquire the data on a flow cytometer, measuring the PE signal (unoccupied BTK) and the FITC signal (total BTK).

-

Data Analysis: Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - [Signal from unoccupied BTK in treated sample / Signal from unoccupied BTK in vehicle control]) * 100

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and its enantiomers. These assays will enable researchers to assess key aspects of the compound's activity, including its impact on cell viability, apoptosis, and target engagement within the BTK signaling pathway. Consistent application of these detailed methodologies will facilitate the generation of reliable and comparable data, which is essential for drug development and a deeper understanding of the therapeutic potential of BTK inhibitors.

References

- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ibrutinib Racemate in Cancer Research

Introduction

Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical mediator of B-cell proliferation, survival, and trafficking.[4][5] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition. This targeted mechanism has made it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Ibrutinib is a chiral molecule, and the commercially available drug, Imbruvica®, is the (R)-enantiomer. A racemate is a 1:1 mixture of both the (R)- and (S)-enantiomers. In drug development, the specific three-dimensional structure of a molecule is often critical for its interaction with the biological target. Consequently, one enantiomer is typically much more active than the other. While research has overwhelmingly focused on the highly active (R)-enantiomer, understanding the properties of the racemate and the individual (S)-enantiomer is valuable for comprehending the drug's structure-activity relationship and for foundational cancer research. These application notes provide an overview of the mechanism, activity, and relevant experimental protocols, contextualizing the use of ibrutinib racemate in a research setting.

Mechanism of Action and Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting BTK, a crucial kinase in the B-cell receptor (BCR) signaling cascade. The BCR pathway is initiated upon antigen binding, which leads to the activation of SRC family kinases like LYN and SYK. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2), which triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB. This entire process is vital for B-cell proliferation, differentiation, and survival. By irreversibly binding to BTK, ibrutinib blocks these downstream signals, thereby inhibiting the growth and survival of malignant B-cells.

References

Application Notes and Protocols for In Vivo Animal Studies with Ibrutinib

A-351 | For Research Use Only

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation, survival, and migration.[2][3][4] While the clinically approved and commercially available form of ibrutinib is the (R)-enantiomer, racemic ibrutinib is also available for research purposes. These application notes provide an overview and protocols for the use of ibrutinib in in vivo animal studies, primarily focusing on rodent models of hematologic malignancies and autoimmune diseases. The protocols and data presented are based on published preclinical studies and are intended to serve as a guide for researchers.

Product Information

| Product Name | Ibrutinib Racemate |

| CAS Number | 936563-87-0 |

| Molecular Formula | C₂₅H₂₄N₆O₂ |

| Molecular Weight | 440.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, methanol |

| Storage | Store at -20°C |

Mechanism of Action: BTK Signaling Pathway

Ibrutinib exerts its therapeutic effects by inhibiting BTK, a key kinase in the B-cell receptor signaling pathway. This pathway is crucial for B-cell development, activation, and survival. Upon antigen binding to the B-cell receptor, a cascade of signaling events is initiated, leading to the activation of downstream pathways such as PLCγ2, AKT, and NF-κB, which promote cell proliferation and survival. Ibrutinib's irreversible binding to BTK disrupts this signaling cascade.

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

In Vivo Animal Studies: Data Summary

The following tables summarize quantitative data from various preclinical in vivo studies using ibrutinib in different animal models.

Table 1: Ibrutinib Dosing and Efficacy in Mouse Models

| Mouse Model | Disease Model | Ibrutinib Dose | Administration Route | Treatment Duration | Key Findings | Reference |

| NSG Mice | Burkitt Lymphoma (Raji cell xenograft) | 10 mg/kg/day | Oral Gavage | 21 days | Significant inhibition of tumor growth and increased survival. | |

| BALB/c Mice | Chronic Graft-versus-Host Disease (cGVHD) | 10 mg/kg/day | Oral Gavage | 4 weeks | Improved survival and reduced clinical score. | |

| C57BL/6 Mice | Chronic Lymphocytic Leukemia (TCL1 adoptive transfer) | 0.16 mg/mL in drinking water | Oral | 2-4 weeks | Reduced tumor load in blood, spleen, and liver. | |

| Rag2-/-γc-/- Mice | Ibrutinib-Resistant CLL (MEC-1 xenograft) | 25 mg/kg/day | Oral Gavage | Until moribund | Extended survival in mice with wild-type BTK cells. |

Table 2: Pharmacokinetic Parameters of Ibrutinib in Animal Models

| Animal Model | Dose | Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Wild-type Mice | 30 mg/kg | Oral | ~1 | ~200 | ~500 | |

| CYP3A-/- Mice | 3 mg/kg | Oral | ~2 | ~400 | ~2000 | |

| Beagle Dogs | 15 mg/kg (suspension) | Intragastric | 2.00 ± 0.09 | 610.67 ± 21.36 | 4516.67 ± 383.43 (AUC₀₋₁₂) | |

| Beagle Dogs | 15 mg/kg (phospholipid complex) | Intragastric | 0.25 ± 0.03 | 2308.72 ± 100.41 | 9394.16 ± 874.21 (AUC₀₋₁₂) |

Experimental Protocols

Protocol 1: Preparation of Ibrutinib for Oral Administration in Mice

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water, or 1% HP-β-CD in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of ibrutinib based on the desired dose and the number and weight of the animals.

-

Weigh the calculated amount of ibrutinib powder using an analytical balance.

-

In a sterile microcentrifuge tube, add the appropriate volume of the vehicle solution.

-

Gradually add the ibrutinib powder to the vehicle while vortexing to ensure proper mixing.

-

Continue vortexing until a homogenous suspension is achieved. For compounds with poor solubility, brief sonication may be applied.

-

Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.

Protocol 2: Administration of Ibrutinib by Oral Gavage in Mice

Materials:

-

Prepared ibrutinib suspension

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh each mouse to determine the precise volume of ibrutinib suspension to be administered (typically in the range of 5-10 mL/kg).

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the correct insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.

-

Attach the syringe containing the calculated dose of ibrutinib suspension to the gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus to the predetermined mark. Do not force the needle. The mouse should swallow the needle as it is gently advanced.

-

Slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

Caption: General workflow for in vivo studies with ibrutinib.

Protocol 3: Xenograft Mouse Model of B-Cell Malignancy

This protocol provides a general framework for establishing a xenograft model. Specific cell lines and mouse strains may vary depending on the research question.

Materials:

-

Cancer cell line (e.g., Raji for Burkitt's lymphoma, MEC-1 for CLL)

-

Immunocompromised mice (e.g., NSG, Rag2-/-γc-/-)

-

Sterile PBS

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Culture the selected cancer cell line under appropriate conditions.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells per 100 µL).

-

Inject the cell suspension subcutaneously or intravenously into the immunodeficient mice. For subcutaneous injection, the flank is a common site.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Initiate treatment with ibrutinib or vehicle control as described in Protocols 1 and 2.

-

Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, western blotting, flow cytometry).

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Poor drug solubility/suspension | Inappropriate vehicle; drug degradation | Try a different vehicle (e.g., add a small amount of DMSO then dilute, use a cyclodextrin-based vehicle). Prepare fresh formulations daily. |

| Gavage-related complications (e.g., aspiration, esophageal injury) | Improper technique; incorrect needle size | Ensure proper training in oral gavage. Use a flexible, ball-tipped gavage needle of the appropriate size. Do not force the needle. |

| High variability in tumor growth | Inconsistent cell injection; variability in animal health | Ensure a homogenous cell suspension and accurate injection volume. Use healthy animals of the same age and sex. |

| Lack of efficacy | Insufficient dose; poor bioavailability; drug resistance | Perform a dose-response study to determine the optimal dose. Consider the pharmacokinetic properties of the formulation. Investigate potential mechanisms of resistance. |

Conclusion

Ibrutinib is a valuable tool for in vivo animal studies investigating the role of BTK in various diseases. The protocols and data provided in these application notes offer a starting point for researchers. It is essential to optimize experimental conditions for each specific animal model and research question. Careful attention to drug formulation, administration technique, and animal welfare will ensure the generation of reliable and reproducible data.

References

Application Note: Chiral Analysis of Ibrutinib Racemate by LC-MS/MS

Abstract

This application note presents a detailed protocol for the stereoselective analysis of ibrutinib enantiomers in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is commercially available as the (R)-enantiomer. However, the synthesis and potential in vivo racemization necessitate a reliable method to separate and quantify both the (R)- and (S)-enantiomers. This method employs a polysaccharide-based chiral stationary phase for the chromatographic separation of the enantiomers, followed by sensitive and specific detection using a triple quadrupole mass spectrometer. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of ibrutinib.

Introduction

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is implicated in the pathogenesis of various B-cell malignancies.[3][4] By irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[3] This targeted mechanism of action has made ibrutinib a cornerstone in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Ibrutinib possesses a chiral center, and the marketed drug, Imbruvica®, is the pure (R)-enantiomer. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to selectively quantify each enantiomer is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides a robust LC-MS/MS method for the chiral separation and quantification of the (R)- and (S)-enantiomers of ibrutinib in human plasma.

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. Ibrutinib's inhibition of BTK disrupts this pathway, leading to the inhibition of cell growth and induction of apoptosis.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of ibrutinib enantiomers from human plasma.

Materials:

-

Human plasma (K2-EDTA)

-

Ibrutinib racemate reference standard

-

Ibrutinib-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike 50 µL of plasma with 10 µL of internal standard working solution (Ibrutinib-d5, 20 ng/mL).

-

For calibration standards and quality control samples, spike blank plasma with the appropriate concentrations of this compound.

-

Add 200 µL of acetonitrile to the plasma sample.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 16,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

UHPLC system (e.g., Shimadzu, Waters)

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | CHIRALPAK® IG (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Ethylenediamine (50:50:0.3, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 12 minutes |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer (e.g., SCIEX, Agilent, Waters)

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 500°C |

| MRM Transitions | See Table 1 |

Table 1. MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| (R)-Ibrutinib | 441.2 | 138.3 | 35 |

| (S)-Ibrutinib | 441.2 | 138.3 | 35 |

| Ibrutinib-d5 (IS) | 446.2 | 309.2 | 35 |

Data Presentation

The following tables summarize the expected quantitative performance of the method. Note that while retention times are specific for the enantiomers, other validation parameters are based on published data for total ibrutinib and are expected to be similar for the individual enantiomers.

Table 2. Chromatographic Performance

| Compound | Retention Time (min) |

|---|---|

| (S)-Ibrutinib | ~6.22 |

| (R)-Ibrutinib | ~10.4 |

| Ibrutinib-d5 (IS) | ~10.4 |

Retention times are based on the Daicel application note for CHIRALPAK® IG and may vary depending on the specific LC system.

Table 3. Method Validation Summary (based on total ibrutinib data)

| Parameter | Result |

|---|---|

| Linearity Range | 0.4 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL |

| Intra-day Precision (%CV) | < 13% |

| Inter-day Precision (%CV) | < 13% |

| Accuracy (%RE) | -4.8% to 5.7% |

| Extraction Recovery | > 90% |

| Matrix Effect | Minimal |

Experimental Workflow